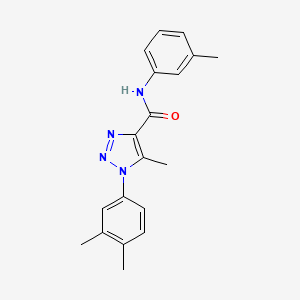
N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide, also known as DFP-IPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, this compound has been used as a building block for the synthesis of novel polymers with unique properties, such as high thermal stability and conductivity. In organic electronics, this compound has been investigated as a potential dopant for organic semiconductors, which could lead to the development of more efficient and stable organic electronic devices.
作用機序
The exact mechanism of action of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, a type of lipid mediator involved in inflammation and pain. This compound has been shown to selectively inhibit COX-2, which is often upregulated in inflamed tissues, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have a favorable safety profile, with no significant toxic effects observed at therapeutic doses. However, further studies are needed to fully understand the biochemical and physiological effects of this compound in humans.
実験室実験の利点と制限
One of the main advantages of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Another advantage is its favorable safety profile, which makes it a relatively safe compound to work with in the laboratory. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous systems.
将来の方向性
There are several future directions for research on N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide. One direction is the further development of this compound as a potential drug candidate for the treatment of pain and inflammation. Another direction is the investigation of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, as well as its potential applications in other fields, such as organic electronics and catalysis.
Conclusion
In conclusion, this compound is a chemical compound with promising applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its potent anti-inflammatory and analgesic effects make it a promising candidate for the development of new drugs for the treatment of pain and inflammation, while its unique properties make it a valuable building block for the synthesis of novel materials. Further research is needed to fully understand the potential of this compound and to explore its applications in other fields.
合成法
N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 4-isopropylbenzaldehyde, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained after purification and recrystallization.
特性
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-17-9-8-15(19)11-16(17)20/h3-12H,1-2H3,(H,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOKECOBCDPQAX-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5719617.png)
![N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5719625.png)
![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5719627.png)
![2-{[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]amino}benzoic acid](/img/structure/B5719628.png)

![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5719647.png)




![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)
![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)
![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)